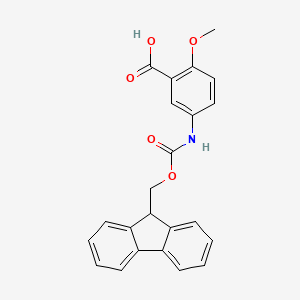

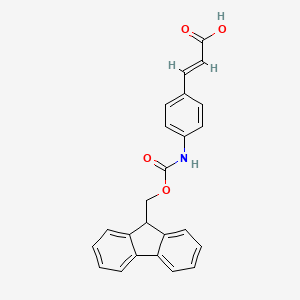

Fmoc-4-aminocinnamic acid

Descripción general

Descripción

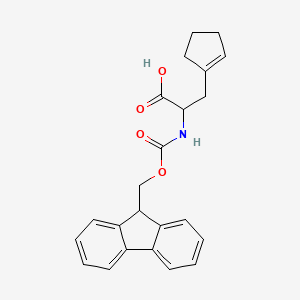

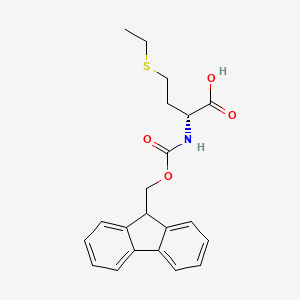

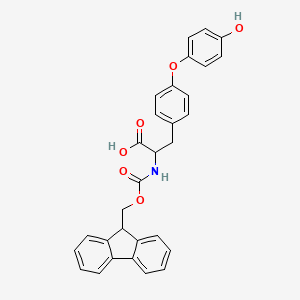

Fmoc-4-aminocinnamic acid is a unique compound used in various scientific experiments due to its exceptional properties. It is often used as a pharmaceutical intermediate . The molecular formula of this compound is C24H19NO4 and its molecular weight is 385.4 g/mol.

Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . A solid-phase synthesis method for Fmoc-N-Me-AA-OH was developed using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid strategy .Molecular Structure Analysis

Amino acids and short peptides modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

This compound appears as a white powder . It decomposes on heating and has an initial boiling point and boiling range of 544.9±33.0 °C .Mecanismo De Acción

Target of Action

Fmoc-4-aminocinnamic acid is a derivative of the fluorenylmethoxycarbonyl (Fmoc) protecting group . The primary target of this compound is the amine group of amino acids . The Fmoc group is used as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) .

Mode of Action

The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group can be removed by base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This allows for the sequential addition of amino acids in peptide synthesis .

Biochemical Pathways

The fmoc group plays a crucial role in peptide synthesis, specifically in the fmoc/tbu approach of spps . , allowing for the sequential addition of amino acids.

Result of Action

The primary result of the action of this compound is the protection of the amine group during peptide synthesis . This allows for the sequential addition of amino acids in the synthesis process. After the peptide chain is formed, the Fmoc group can be removed, leaving the desired peptide product .

Action Environment

The action of this compound is highly dependent on the laboratory conditions under which peptide synthesis is conducted. Factors such as temperature, pH, and the presence of other reagents can influence the efficacy and stability of the Fmoc group in protecting the amine group and its subsequent removal .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Fmoc-4-aminocinnamic acid is a versatile compound that can be used in a variety of laboratory experiments. It has several advantages, including its low cost, availability, and stability. In addition, it is easy to use, and the reaction conditions are mild, making it suitable for use in a variety of laboratory experiments. However, this compound is not suitable for use in experiments involving high temperatures, as it is sensitive to heat.

Direcciones Futuras

Some potential future directions for the use of Fmoc-4-aminocinnamic acid include the development of novel peptide-based drugs and the synthesis of peptide-based vaccines. In addition, this compound could be used in the synthesis of peptide-based biomaterials, such as hydrogels and hydrogel-based scaffolds. Furthermore, this compound could be used in the development of peptide-based diagnostics, such as peptide-based biosensors. Finally, this compound could be used in the synthesis of peptide-based nanomaterials, such as nanoparticles, nanotubes, and nanofibers.

Aplicaciones Científicas De Investigación

Fmoc-4-aminocinnamic acid is widely used in scientific research, particularly in the synthesis of peptides and peptidomimetics. It is used as a starting material in the synthesis of peptides and peptidomimetics, and is also used in the synthesis of cyclic peptides, peptide mimics, and peptide-based drugs. In addition, this compound is used in the synthesis of heterocyclic compounds and in the preparation of compounds for use in drug discovery.

Safety and Hazards

Propiedades

IUPAC Name |

(E)-3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO4/c26-23(27)14-11-16-9-12-17(13-10-16)25-24(28)29-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-14,22H,15H2,(H,25,28)(H,26,27)/b14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULOIKZCIBVDEJ-SDNWHVSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.